(R,S)-sophoraflavanone C (R,S)-sophoraflavanone C (R,S)-sophoraflavanone C is a natural product found in Sophora tomentosa and Echinosophora koreensis with data available.
Brand Name: Vulcanchem
CAS No.: 121927-91-1
VCID: VC7834403
InChI: InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3/b15-7-/t23-/m0/s1
SMILES: CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C
Molecular Formula: C25H28O6
Molecular Weight: 424.5 g/mol

(R,S)-sophoraflavanone C

CAS No.: 121927-91-1

Cat. No.: VC7834403

Molecular Formula: C25H28O6

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

(R,S)-sophoraflavanone C - 121927-91-1

Specification

CAS No. 121927-91-1
Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3/b15-7-/t23-/m0/s1
Standard InChI Key QTEIROMZFSIGNG-HGNLGIJWSA-N
Isomeric SMILES CC(=CCC/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)/C)C
SMILES CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C
Canonical SMILES CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C

Introduction

Chemical Identity and Structural Features

(R,S)-Sophoraflavanone C (CAS No. 121927-91-1) has the molecular formula C<sub>25</sub>H<sub>28</sub>O<sub>6</sub> and a molecular weight of 424.5 g/mol. Its IUPAC name, (2S)-2-(2,4-dihydroxyphenyl)-8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, reflects its stereochemical configuration and substitution pattern. The compound features a flavanone backbone with hydroxyl groups at positions 5, 7, 2', and 4', alongside a prenylated side chain at position 8.

Table 1: Key Chemical Properties of (R,S)-Sophoraflavanone C

PropertyValue
CAS No.121927-91-1
Molecular FormulaC<sub>25</sub>H<sub>28</sub>O<sub>6</sub>
Molecular Weight424.5 g/mol
IUPAC Name(2S)-2-(2,4-dihydroxyphenyl)-8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
SMILESCC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C
PubChem Compound ID102004708

The stereochemistry of the prenyl group (2Z configuration) and the chiral center at C2 (S configuration) are critical for its potential bioactivity. The compound’s planar structure allows for π-π interactions with biological targets, while hydroxyl groups facilitate hydrogen bonding.

Synthesis Pathways

Two primary synthetic routes have been reported for (R,S)-sophoraflavanone C:

Chalcone Cyclization

This method involves the acid-catalyzed cyclization of chalcone precursors. Lewis acids such as aluminum chloride (AlCl<sub>3</sub>) or boron trifluoride (BF<sub>3</sub>) promote the formation of the flavanone core. The prenyl side chain is introduced via Friedel-Crafts alkylation before cyclization, ensuring regioselectivity at position 8.

Multi-Step Synthesis from Hydroxyacetophenone

A six-step protocol starts with 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde:

  • Aldol condensation to form a chalcone intermediate.

  • Prenylation using isoprenyl bromide under basic conditions.

  • Cyclization via acid treatment to yield the flavanone skeleton.

  • Stereochemical resolution using chiral chromatography to isolate the (R,S)-diastereomer.

Biological Activities and Mechanistic Insights

While direct studies on (R,S)-sophoraflavanone C are sparse, related flavonoids from Sophora flavescens exhibit notable activities:

Antimicrobial Properties

Flavanones with prenyl groups demonstrate broad-spectrum antimicrobial effects. For example, sophoraflavanone G inhibits Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell membrane integrity . The prenyl chain enhances lipophilicity, facilitating penetration into bacterial membranes.

Anti-Inflammatory Effects

Prenylated flavanones suppress NF-κB signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6. Sophoraflavanone G, a structural analog, inhibits COX-2 expression by 80% at 10 µM . (R,S)-Sophoraflavanone C likely shares this mechanism due to its similar substitution pattern.

Comparative Analysis with Related Flavonoids

Table 2: Key Flavonoids from Sophora flavescens and Their Activities

CompoundMolecular FormulaKey Activities
(R,S)-Sophoraflavanone CC<sub>25</sub>H<sub>28</sub>O<sub>6</sub>Antimicrobial (predicted), anti-inflammatory (predicted)
Sophoraflavanone GC<sub>25</sub>H<sub>28</sub>O<sub>6</sub>BACE1 inhibition (IC<sub>50</sub> = 5.2 µM), SGLT1/2 inhibition
KurarinoneC<sub>26</sub>H<sub>30</sub>O<sub>6</sub>Antiviral (HCV EC<sub>50</sub> = 1.3 µM), estrogenic activity

Structural differences, such as the configuration of the prenyl chain (e.g., sophoraflavanone G’s lavandulyl group), significantly influence target specificity. (R,S)-Sophoraflavanone C’s Z-configured prenyl group may enhance membrane interaction compared to E-configured analogs .

Research Gaps and Future Directions

  • Target Identification: Proteomic studies are needed to map (R,S)-sophoraflavanone C’s interactions with cellular targets like kinases or GPCRs.

  • In Vivo Efficacy: Current data rely on in vitro models; animal studies are essential to validate anti-inflammatory and neuroprotective claims.

  • Stereochemical Impact: The (R,S) diastereomer’s activity relative to other configurations (e.g., R,R or S,S) remains unexplored.

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